1-Methyl-1,5-diazacycloundecane
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Overview
Description
1-Methyl-1,5-diazacycloundecane is a heterocyclic compound with the molecular formula C10H22N2. It is a member of the diazacycloundecane family, characterized by a ring structure containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1,5-diazacycloundecane can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,5-diaminopentane with formaldehyde and formic acid can yield the desired compound through a cyclization process .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and specific temperature and pressure conditions to facilitate the cyclization reaction efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1,5-diazacycloundecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and thiols; reactions often conducted in polar solvents.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer hydrogen atoms replaced by other groups.
Substitution: Substituted products where specific hydrogen atoms are replaced by nucleophiles.
Scientific Research Applications
1-Methyl-1,5-diazacycloundecane has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions, facilitating various catalytic processes.
Biology: Investigated for its potential as a chelating agent in biological systems, aiding in the study of metal ion interactions in biological pathways.
Medicine: Explored for its potential therapeutic applications, including as a component in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer production.
Mechanism of Action
The mechanism by which 1-Methyl-1,5-diazacycloundecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen atoms in the ring structure act as coordination sites, allowing the compound to bind to metal ions effectively. This property is exploited in various applications, including catalysis and drug delivery, where the compound’s ability to stabilize metal ions is crucial .
Comparison with Similar Compounds
1,4-Diazacycloheptane: Another diazacycloalkane with a smaller ring size, differing in its chemical reactivity and stability.
1,3-Diazacyclooctane: Similar in structure but with different spatial arrangement and chemical properties.
1,2-Diazacyclodecane: Larger ring size, leading to different coordination chemistry and applications.
Uniqueness: 1-Methyl-1,5-diazacycloundecane is unique due to its specific ring size and the presence of a methyl group, which influences its chemical reactivity and stability. This compound’s ability to form stable complexes with metal ions sets it apart from other diazacycloalkanes, making it particularly valuable in applications requiring strong metal ion coordination .
Properties
IUPAC Name |
1-methyl-1,5-diazacycloundecane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-12-9-5-3-2-4-7-11-8-6-10-12/h11H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUYYCLHNWQLRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCCCNCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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